molecular formula C15H16F2N2O2 B2718564 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide CAS No. 1206989-40-3

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide

Cat. No.: B2718564
CAS No.: 1206989-40-3
M. Wt: 294.302
InChI Key: XCVFROGDCSCQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide is a synthetic organic compound characterized by the presence of a dimethylamino group, a furan ring, and a difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,6-difluorobenzoyl chloride with 2-(dimethylamino)ethylamine to form an intermediate amide.

    Cyclization: The intermediate undergoes cyclization with furan-2-carbaldehyde under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group and furan ring may facilitate binding to these targets, leading to modulation of their activity. The difluorobenzamide moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2-(dimethylamino)-2-(pyridin-2-yl)ethyl)-2,6-difluorobenzamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to similar compounds with thiophene or pyridine rings

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O2/c1-19(2)12(13-7-4-8-21-13)9-18-15(20)14-10(16)5-3-6-11(14)17/h3-8,12H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVFROGDCSCQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C=CC=C1F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.